Aripiprazole Dimer
CAS No.: 1797986-18-5
Cat. No.: VC0194382
Molecular Formula: C48H56Cl4N6O4
Molecular Weight: 922.83
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797986-18-5 |
---|---|
Molecular Formula | C48H56Cl4N6O4 |
Molecular Weight | 922.83 |
IUPAC Name | 7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60) |
SMILES | CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Foundation of Aripiprazole and Its Dimer
Aripiprazole Structure and Properties
Aripiprazole, chemically known as 7-[4[-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]3,4-dihydro-2-(1H)quinolinone, has a molecular formula of C₂₃H₂₇Cl₂N₃O₂ and a molecular weight of 448.39 . This compound exhibits high affinity for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, functioning as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors while acting as an antagonist at serotonin 5-HT₂ₐ receptors . These pharmacological properties make Aripiprazole effective in treating various conditions including Alzheimer's dementia, antipsychotic disorders, and bipolar disorders .
Formation Pathways and Occurrence
Synthesis Routes Leading to Dimer Formation
Conventional synthesis methods for Aripiprazole utilize 7-(4-bromobutoxy)-3,4-dihydrocarbostyril as a key intermediate. This intermediate is traditionally prepared by reacting 7-hydroxy-tetrahydroquinolinone with 1,4-dibromobutane in the presence of potassium carbonate using N,N-dimethylformamide (DMF) as the solvent . This synthetic approach, while functional, results in the formation of dimer impurity in concentrations ranging from 5% to 8% . The formation of this dimer significantly reduces the yield and purity of both the intermediate and the final Aripiprazole product .
Quantitative Analysis of Dimer Occurrence
In conventional synthesis methods using 1,4-dibromobutane, the dimer content in the intermediate 7-(4-bromobutoxy)-3,4-dihydrocarbostyril typically ranges from 5% to 8% . This high impurity level subsequently affects the Aripiprazole end product, leading to dimer impurity levels that can exceed the acceptable regulatory limits of 0.15% . This presents a significant challenge in pharmaceutical manufacturing, where impurity profiles must strictly adhere to regulatory standards to ensure patient safety and therapeutic efficacy .
Impact on Pharmaceutical Quality
Regulatory Considerations
Pharmaceutical impurities are strictly regulated by authorities such as the Food and Drug Administration (FDA). According to International Conference on Harmonization (ICH) guidelines, the acceptable limit for known impurities is 0.15% . For Aripiprazole manufacturing to comply with these regulatory requirements, the dimer impurity content must be controlled and maintained below this threshold . The conventional synthesis methods resulting in 5-8% dimer impurity in the intermediate therefore pose significant challenges to meeting these regulatory standards in the final product .
Innovative Reduction Strategies
Modified Synthetic Approach
Researchers have developed an improved process for the preparation of Aripiprazole that significantly reduces the dimer impurity content. The key innovation lies in the selective use of 1-bromo-4-chlorobutane instead of 1,4-dibromobutane in the alkylation step . This substitution leads to the formation of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril as an intermediate instead of the traditional 7-(4-bromobutoxy)-3,4-dihydrocarbostyril . The modified approach drastically reduces the dimer impurity in the intermediate to less than 0.5%, which subsequently results in Aripiprazole with dimer impurity content of approximately 0.05% .
Optimization of Reaction Conditions
The improved synthesis method involves precise control of reaction conditions to minimize dimer formation. A specific example of this optimized process involves adding 1-bromo-4-chlorobutane to a stirred solution of 7-hydroxy-3,4-dihydrocarbostyril in dimethylacetamide at ambient temperature, followed by controlled heating to 36-40°C . Sodium hydroxide is added in fractional portions over several hours, after which the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate . This carefully controlled procedure results in 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril with dimer content of only 0.3-0.5% .
Comparative Analysis of Synthesis Methods
Traditional versus Improved Methods
The improved synthesis process offers significant advantages over traditional methods in terms of both yield and purity. Table 1 below presents a comparative analysis of the intermediate compounds produced by the traditional and improved methods:
Parameter | Traditional Method (1,4-dibromobutane) | Improved Method (1-bromo-4-chlorobutane) |
---|---|---|
Intermediate Compound | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril | 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril |
Dimer Content | 5-8% | 0.3-0.5% |
Purity | Lower | >98% |
Yield | Lower | Higher (80%) |
This comparison clearly demonstrates the superior performance of the improved method in producing intermediate compounds with significantly reduced dimer impurity levels .
Final Product Quality Comparison
The improvements in the intermediate synthesis cascade to enhance the quality of the final Aripiprazole product. Table 2 presents a comparison of Aripiprazole produced using the traditional and improved methods:
Parameter | Aripiprazole via Traditional Method | Aripiprazole via Improved Method |
---|---|---|
Dimer Impurity Content | >0.15% | ~0.05% |
Regulatory Compliance | May exceed ICH guidelines | Well within ICH guidelines |
Process Complexity | More complex purification needed | Operationally simple |
Industrial Applicability | Limited by purification challenges | Easily applicable at industrial scale |
The Aripiprazole produced via the improved method containing approximately 0.05% dimer impurity is well within the regulatory acceptance limit of 0.15%, making it suitable for pharmaceutical use and regulatory approval .
Practical Applications and Future Directions
Industrial Scale Implementation
The improved synthesis method for Aripiprazole with reduced dimer impurity offers significant advantages for industrial-scale production. The process is operationally simple and easily applicable at an industrial scale, eliminating the need for tedious column chromatography often required in traditional methods . One optimized synthetic route involves reacting 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine hydrochloride in the presence of sodium iodide, potassium carbonate, and tetrabutylammonium bromide in acetonitrile . This reaction mixture is refluxed, cooled, and then diluted with water to precipitate Aripiprazole, which is subsequently filtered, washed, and dried to yield the final product with minimal dimer impurity .
Solvent Considerations
The choice of solvent plays a crucial role in controlling dimer formation during Aripiprazole synthesis. Traditional methods often employ N,N-dimethylformamide (DMF), which presents several challenges including difficult recovery and potential health hazards—DMF is harmful by inhalation, ingestion, or skin contact and may act as a carcinogen with potential for kidney or liver damage after long-term exposure . The improved method can utilize alternative solvents such as dimethylacetamide, which offers better process control and safety profiles . Other potentially suitable solvents include lower alcohols (methanol, ethanol, isopropanol) or polar solvents like dimethyl sulfoxide (DMSO), though the specific impact of these alternatives on dimer formation requires further investigation .
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